molecular formula C15H11Cl2NO4 B5505362 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid

4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid

Cat. No.: B5505362
M. Wt: 340.2 g/mol
InChI Key: SZIOAQJGSJGHJR-UHFFFAOYSA-N
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Description

4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid is a novel synthetic compound designed for research applications, particularly in agriculture and plant science. Its structure combines a phenoxyacetic acid moiety, characteristic of synthetic auxin herbicides like 2,4-D , with a para-aminobenzoic acid (PABA) group . This molecular design suggests potential for investigation as a herbicide or plant growth regulator. Researchers can explore its mechanism of action, which is hypothesized to mimic natural auxin hormones, leading to uncontrolled growth and eventual death in susceptible broadleaf plants . The inclusion of the PABA scaffold, a well-known "building block" in pharmaceuticals , may also open avenues for studying its effects on biological systems where folate synthesis is critical . This chemical is provided For Research Use Only and is strictly for laboratory applications. It is not intended for personal, cosmetic, or therapeutic use.

Properties

IUPAC Name

4-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO4/c16-10-3-6-13(12(17)7-10)22-8-14(19)18-11-4-1-9(2-5-11)15(20)21/h1-7H,8H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZIOAQJGSJGHJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid typically involves the reaction of 2,4-dichlorophenoxyacetic acid with 4-aminobenzoic acid. The process generally includes the following steps:

    Formation of 2,4-dichlorophenoxyacetic acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.

    Acylation Reaction: The 2,4-dichlorophenoxyacetic acid is then reacted with acetic anhydride to form the acetyl derivative.

    Coupling Reaction: Finally, the acetyl derivative is coupled with 4-aminobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Halogen atoms in the dichlorophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Major Products

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Amines and reduced derivatives.

    Substitution Products: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis: The compound serves as a reagent for synthesizing more complex molecules.
  • Chemical Reactions: It undergoes various reactions including oxidation (to form quinones), reduction (to amines), and substitution reactions.

Biology

  • Enzyme Inhibition Studies: The compound has been investigated for its ability to inhibit certain enzymes, which can disrupt metabolic pathways. For instance, it may act as a competitive inhibitor for dihydropteroate synthase, similar to sulfonamides.
  • Plant Growth Regulation: It exhibits auxin-like properties that affect root development in plants like Arabidopsis thaliana.

Medicine

  • Therapeutic Potential: Preliminary studies suggest that it may possess anti-inflammatory and analgesic properties. Its ability to inhibit enzymes involved in inflammatory pathways indicates potential utility in treating inflammatory conditions.
  • Antimicrobial Activity: Early research suggests it may have antimicrobial effects, although further studies are required to elucidate its mechanisms of action.

Industry

  • Herbicide Development: Due to its structural similarity to auxins, the compound is being explored for use as a herbicide or plant growth regulator.
  • Specialty Chemicals Production: It is utilized in the production of various specialty chemicals.

Comparative Analysis with Related Compounds

Compound NameStructureBiological ActivityApplications
2,4-Dichlorophenoxyacetic Acid (2,4-D)StructureHerbicide; mimics auxinAgriculture
4-Aminobenzoic Acid (PABA)StructureAntimicrobial; precursor for folatePharmaceuticals
2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T)StructureHerbicide; historical use linked to TCDD contaminationAgriculture

Antimicrobial Activity

Research indicates that 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid exhibits significant antimicrobial activity against various pathogens. Further studies are needed to determine the specific mechanisms involved.

Phytotoxicity Evaluation

Studies on phytotoxicity reveal that this compound can affect plant growth at certain concentrations. Its mechanism appears similar to natural auxins, influencing cellular growth processes.

Toxicology and Safety Profile

Initial toxicological assessments suggest that while the compound has beneficial applications, safety evaluations are necessary to understand its environmental impact fully.

Mechanism of Action

The mechanism of action of 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid involves its interaction with specific molecular targets. It acts by inhibiting certain enzymes, leading to the disruption of metabolic pathways. The compound’s dichlorophenoxy group plays a crucial role in binding to the active sites of enzymes, thereby blocking their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Phenoxy Herbicides

2,4-Dichlorophenoxyacetic Acid (2,4-D)
  • Structure : 2,4-D lacks the benzoic acid moiety, instead terminating in an acetic acid group.
  • Activity : Acts as a synthetic auxin, causing uncontrolled growth in plants (EC₅₀ = 1.24 μM) .
  • Key Difference : The target compound’s benzoic acid group may enhance soil adsorption or reduce volatility compared to 2,4-D’s acetic acid .
4-(2,4-Dichlorophenoxy)butyric Acid (2,4-DB)
  • Structure : Features a butyric acid chain instead of acetic acid.
  • Application : Selective herbicide for legumes; longer chain improves translocation in specific plants.
  • Comparison: The target compound’s acetyl-amino linker may offer intermediate mobility between 2,4-D (short-chain) and 2,4-DB (long-chain) .
Diclofop (2-(2,4-Dichlorophenoxy)propionic Acid)
  • Structure : Propionic acid backbone with a chiral center.
  • Mechanism : Inhibits acetyl-CoA carboxylase in grasses.
  • Contrast : The target compound’s amide bond could resist enzymatic hydrolysis, prolonging activity compared to diclofop’s ester/propionic acid .

Benzoic Acid Derivatives

3,5-Dibromo-2-[[[(2,4-Dichlorophenoxy)acetyl]amino]thioxomethyl]amino]-benzoic Acid
  • Structure : Adds bromine substituents and a thioxomethyl group.
  • Impact: Bromine increases molecular weight (MW = 541.9 vs. target’s ~358.4) and lipophilicity (XLogP3 = 5.2 vs.
4-[[[[(3,4-Dimethylphenoxy)acetyl]amino]thioxomethyl]amino]benzoic Acid
  • Structure : Substitutes 2,4-dichloro with 3,4-dimethyl groups.
  • Activity: Reduced electron-withdrawing effects may lower herbicidal potency but improve selectivity for non-chlorophytic targets .

Heterocyclic Derivatives

(Z)-2-((4-(2,4-Dichlorostyryl)-6-oxo-thiadiazepin-2-yl)amino)benzoic Acid
  • Structure : Incorporates a thiadiazepin ring.
  • Application : Likely pharmacological (antimicrobial or anticancer) due to heterocyclic complexity, diverging from herbicidal use .

Physicochemical and Functional Properties

Compound Molecular Weight XLogP3 Key Functional Groups Herbicidal Activity (EC₅₀, μM) Primary Use
Target Compound 358.4 ~3.8 Benzoic acid, amide, dichlorophenoxy Not reported Hypothesized herbicide
2,4-D 221.0 2.8 Acetic acid, dichlorophenoxy 1.24 Broadleaf herbicide
2,4-DB 249.1 3.2 Butyric acid, dichlorophenoxy 0.65 (diclofop-methyl) Legume-selective herbicide
3,5-Dibromo Analog 541.9 5.2 Bromine, thioxomethyl Not reported Research chemical

Mechanistic and Metabolic Considerations

  • Mode of Action: The 2,4-dichlorophenoxy group likely mimics auxin, disrupting cell elongation, while the benzoic acid moiety may interfere with enzymatic processes (e.g., acetolactate synthase) .
  • Toxicity: Structural similarity to 2,4-D suggests moderate toxicity, but the benzoic acid group may alter mammalian metabolic pathways compared to pure phenoxy acids .

Biological Activity

4-{[(2,4-Dichlorophenoxy)acetyl]amino}benzoic acid is an acylaminobenzoic acid derivative notable for its unique structural features, which confer significant biological activity. This compound is of interest in various scientific fields, including medicinal chemistry, agriculture, and biochemistry. Its potential applications range from herbicide development to therapeutic interventions.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C_{15}H_{13}Cl_{2}N O_{3}
  • Molecular Weight : 332.17 g/mol

This compound combines a dichlorophenoxy group with an acetylamino group linked to a benzoic acid moiety, which enhances its reactivity and biological interactions.

The biological activity of this compound primarily involves enzyme inhibition. The dichlorophenoxy group is crucial for binding to enzyme active sites, leading to the disruption of metabolic pathways essential for cellular function. This mechanism is similar to that of other chlorophenoxy herbicides, which mimic plant hormones like auxin.

Enzyme Inhibition Studies

Research indicates that this compound can inhibit specific enzymes involved in various metabolic processes. For instance:

  • Inhibition of Dihydropteroate Synthase : Similar to sulfonamides, it may act as a competitive inhibitor by mimicking the substrate (PABA), thereby disrupting folate synthesis in bacteria .
  • Effects on Plant Growth : It has been shown to affect root development in Arabidopsis thaliana, acting as an auxin-like regulator at certain concentrations .

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study demonstrated that derivatives of PABA (para-aminobenzoic acid), closely related to our compound, exhibited antibacterial properties against methicillin-resistant Staphylococcus aureus with minimum inhibitory concentrations (MIC) as low as 15.62 µM .
  • Phytotoxicity Evaluation :
    • Phytotoxic studies on various plant species revealed that this compound could induce growth inhibition at elevated concentrations, suggesting potential use as a herbicide .
  • Toxicology and Safety Profile :
    • While chlorophenoxy herbicides like 2,4-D have been associated with acute toxicity in humans at high doses (over 300 mg/kg), the specific safety profile of this compound remains under investigation .

Comparative Analysis with Related Compounds

Compound NameStructureBiological ActivityApplications
2,4-Dichlorophenoxyacetic Acid (2,4-D)StructureHerbicide; mimics auxinAgriculture
4-Aminobenzoic Acid (PABA)StructureAntimicrobial; precursor for folatePharmaceuticals
2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T)StructureHerbicide; historical use linked to TCDD contaminationAgriculture

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid, and how can reaction conditions be optimized for reproducibility?

  • Methodology :

  • Step 1 : React 4-aminobenzoic acid with 2,4-dichlorophenoxyacetyl chloride in anhydrous ethanol under reflux (4–6 hours) with catalytic glacial acetic acid to form the amide bond .
  • Step 2 : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3). Purify via recrystallization from ethanol/water (1:1) or column chromatography (silica gel, gradient elution) to remove unreacted starting materials .
  • Optimization : Adjust molar ratios (e.g., 1.2:1 acyl chloride:amine) and solvent polarity to enhance yield (typical yields: 65–80%).

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

  • Techniques :

  • 1H/13C NMR : Key signals include the aromatic protons (δ 7.2–8.1 ppm for benzoic acid), dichlorophenoxy group (δ 6.8–7.4 ppm), and amide NH (δ 10.2–10.8 ppm, broad singlet) .
  • FT-IR : Confirm amide bond (C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) and carboxylic acid (O-H stretch at ~2500–3300 cm⁻¹) .
  • HPLC : Use C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%) and detect impurities .

Q. What are the standard protocols for solubility testing and formulation in biological assays?

  • Procedure :

  • Dissolve in DMSO (10–50 mM stock), then dilute in PBS or cell culture medium (final DMSO ≤0.1%).
  • For low solubility, use surfactants (e.g., Tween-80) or cyclodextrins. Validate solubility via dynamic light scattering (DLS) .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., IC50 values) across studies be systematically addressed?

  • Analysis Framework :

  • Variable 1 : Assay conditions (pH, temperature, cell line variability). Replicate assays under standardized protocols .
  • Variable 2 : Compound stability. Perform stability studies (HPLC/MS) under assay conditions to detect degradation products .
  • Variable 3 : Impurity profiles. Compare batch-specific impurities (e.g., dichlorophenoxyacetic acid byproducts) using LC-MS .

Q. What strategies are effective in minimizing byproduct formation during synthesis, particularly halogenated side products?

  • Mitigation Approaches :

  • Temperature Control : Maintain reflux temperature <100°C to prevent Friedel-Crafts alkylation of the dichlorophenoxy group .
  • Protecting Groups : Protect the carboxylic acid (e.g., methyl ester) during amide coupling, followed by hydrolysis .
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency and reduce reaction time .

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with improved pharmacokinetic properties?

  • Workflow :

  • Step 1 : Perform DFT calculations (Gaussian 09) to map electron density and identify reactive sites for derivatization .
  • Step 2 : Dock the compound into target proteins (e.g., COX-2) using AutoDock Vina to predict binding affinity and guide structural modifications .
  • Step 3 : Simulate ADMET properties (SwissADME) to prioritize derivatives with optimal logP (<5) and low hepatotoxicity .

Q. What experimental designs are suitable for studying the compound’s stability under physiological conditions?

  • Protocol :

  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and analyze degradation via HPLC at 0, 6, 12, and 24 hours .
  • Photostability : Expose to UV light (320–400 nm) and monitor photodegradation products using LC-MS .
  • Thermal Stability : Use TGA/DSC to determine decomposition temperature and identify polymorphic transitions .

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